Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride
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Overview
Description
Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride typically involves the following steps:
Formation of the Benzothiophene Ring: This can be achieved through the cyclization of appropriate precursors such as 2-chlorothiophene with a suitable base.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and a suitable electrophile.
Formation of the Ketone: The ketone functionality can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique electronic properties.
Mechanism of Action
The mechanism of action of Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The benzothiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzo(b)thiophene: Lacks the piperidine moiety.
Piperidinomethyl ketone: Lacks the benzothiophene ring.
Benzothiazole derivatives: Similar heterocyclic structure but with a nitrogen atom in the ring.
Uniqueness
Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride is unique due to the combination of the benzothiophene and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
CAS No. |
7349-48-6 |
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Molecular Formula |
C15H18ClNOS |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-(1-benzothiophen-3-yl)-2-piperidin-1-ium-1-ylethanone;chloride |
InChI |
InChI=1S/C15H17NOS.ClH/c17-14(10-16-8-4-1-5-9-16)13-11-18-15-7-3-2-6-12(13)15;/h2-3,6-7,11H,1,4-5,8-10H2;1H |
InChI Key |
MSEIVYRGQGGLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[NH+](CC1)CC(=O)C2=CSC3=CC=CC=C32.[Cl-] |
Origin of Product |
United States |
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